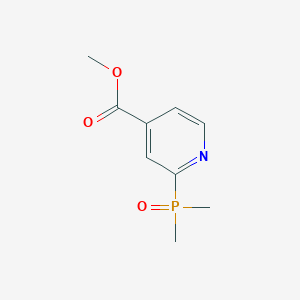

Methyl 2-(dimethylphosphoryl)isonicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-dimethylphosphorylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQRCARRAYVXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Methyl 2 Dimethylphosphoryl Isonicotinate

Phosphorylation Strategies for Pyridine (B92270) Carboxylates

Introducing a phosphorus-containing moiety onto a pyridine ring is a key step that can be achieved through several modern synthetic routes. encyclopedia.pub The choice of strategy often depends on the available starting materials and the desired regioselectivity.

Transition metal catalysis offers a powerful tool for forming carbon-phosphorus (C-P) bonds, which are central to the synthesis of organophosphorus compounds. nih.govresearchgate.net Palladium and nickel-catalyzed cross-coupling reactions are particularly prominent in this area. encyclopedia.pub These reactions typically involve the coupling of a halogenated pyridine precursor (e.g., methyl 2-chloroisonicotinate) with a phosphorus nucleophile like H-phosphonates or secondary phosphine oxides. nih.gov

Recent progress has focused on developing efficient and low-cost catalytic systems for creating C-P bonds. nih.gov These methods are valued for their high functional group tolerance and selectivity. researchgate.net For instance, palladium(II)-catalyzed C-H phosphorylation has been developed using a heterocycle-directed ortho-palladation approach, demonstrating the feasibility of coupling with both H-phosphonates and diaryl phosphine oxides. nih.gov

Table 1: Comparison of Transition Metal Catalysts for C-P Bond Formation on Pyridine Scaffolds

| Catalyst System | Substrate Type | P-Source | Key Advantages |

|---|---|---|---|

| Palladium (Pd) Complexes | Halogenated Pyridines | H-phosphonates, Secondary Phosphine Oxides | High efficiency, well-established methodology. encyclopedia.pubnih.gov |

| Nickel (Ni) Complexes | Halogenated Pyridines, Pyridyl Triflates | Diarylphosphine Oxides | Cost-effective alternative to palladium, effective for decarbonylative phosphorylation. encyclopedia.pubacs.org |

| Copper (Cu) Salts | Pyridylphosphonium Salts | CO2 (for subsequent carboxylation) | Used in sequential functionalization strategies. chemistryviews.org |

This table is interactive. You can sort and filter the data.

Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like halogenated pyridines. nih.gov Radical phosphorylation, in particular, has emerged as an efficient strategy. encyclopedia.pub P-centered radicals can be generated from P(O)-H compounds using oxidants, metal salts, or photoredox catalysis and then added to the pyridine ring. encyclopedia.pubresearchgate.net

Visible-light-promoted methods have gained significant attention for their mild reaction conditions. researchgate.netnih.gov For example, a Minisci-type protocol has been developed for the C4-selective phosphorylation of pyridines, which proceeds via a radical pathway under mild, visible-light irradiation. acs.orgnih.gov While this highlights C4 selectivity, modifications to reaction conditions or directing group strategies can influence the position of functionalization. Another approach involves a metal-free, Lewis acid-mediated C4-regioselective phosphonation of pyridines, where the pyridine ring is activated to facilitate nucleophilic attack by a phosphine oxide anion. acs.org

This strategy involves modifying a precursor molecule to facilitate the introduction of the phosphoryl group. One common method is the conversion of a functional group, such as a hydroxyl or amino group, into a leaving group (like a triflate or nonaflate) which can then participate in a transition-metal-catalyzed cross-coupling reaction. encyclopedia.pub

Alternatively, the synthesis can begin with a precursor that is later transformed into the desired pyridine carboxylate. For example, a researcher might start with a substituted pyridine, introduce the phosphoryl group, and then perform a subsequent reaction, such as the oxidation of a methyl group, to form the carboxylic acid, which is then esterified.

Esterification and Transesterification Reactions for the Methyl Carboxylate Moiety

The formation of the methyl carboxylate group is a critical step in the synthesis of the target molecule. This is typically achieved by the esterification of the corresponding carboxylic acid, 2-(dimethylphosphoryl)isonicotinic acid.

Standard Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is a common and straightforward method. prepchem.comresearchgate.net For substrates that may be sensitive to strong acids, other methods are available. The use of thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, followed by reaction with methanol, is a highly effective alternative. nih.gov This two-step process often proceeds under milder conditions and can give high yields. nih.gov

Other "active esters" can also be prepared to facilitate acylation reactions, including N-hydroxysuccinimidyl and pentafluorophenyl esters, which are highly reactive towards nucleophiles like alcohols. nih.govresearchgate.net While more common in peptide synthesis, these methods can be adapted for complex molecule synthesis where mild conditions are paramount.

Table 2: Selected Methods for the Esterification of Isonicotinic Acid Derivatives

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ | Reflux | Simple, common reagents. prepchem.comresearchgate.net |

| Acyl Chloride Formation | SOCl₂, then Methanol | Room temperature to reflux | High yield, suitable for acid-sensitive substrates. nih.gov |

This table is interactive. You can sort and filter the data.

Multi-component Reaction Pathways to Construct the Core Structure

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgbohrium.com This approach is highly efficient, saving time and resources by avoiding the isolation of intermediate products. researchgate.net Various MCRs have been developed for the synthesis of substituted pyridine rings. nih.govrsc.org

Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited in scope. researchgate.netnih.gov More contemporary MCRs offer greater flexibility and access to a wider range of functionalized pyridines. rsc.orgbohrium.com For instance, a one-pot, three-component procedure has been developed based on a catalytic aza-Wittig/Diels-Alder sequence to produce polysubstituted pyridines. nih.gov Another approach involves a gallium-catalyzed domino reaction of enaminones, 1,3-dicarbonyl compounds, and an ammonium salt to yield functionalized pyridine carboxylates. nih.gov While these MCRs may not directly install the phosphoryl group, they can be used to synthesize a pyridine carboxylate core that is suitably functionalized for a subsequent phosphorylation step.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and waste. For the synthesis of Methyl 2-(dimethylphosphoryl)isonicotinate, several parameters would be critical to optimize.

In transition metal-catalyzed phosphorylation, key factors include the choice of catalyst, ligand, base, and solvent. The catalyst loading is often minimized to reduce costs, while the ligand can be tuned to improve reactivity and selectivity. Temperature and reaction time are also crucial; for example, increasing the temperature in some esterification reactions can significantly increase the yield. nih.gov

In multi-component reactions, the stoichiometry of the reactants, the choice of catalyst, and the solvent system can dramatically influence the outcome and yield. nih.gov For any scalable synthesis, developing a robust purification protocol is essential. This might involve shifting from chromatographic purification, which is common in research labs, to crystallization or distillation for the final product and key intermediates.

Table 3: Key Parameters for Optimization in Synthesis

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Catalyst/Ligand | Affects reaction rate, selectivity, and yield. | Screening a variety of metal sources and ligand structures. |

| Solvent | Influences solubility of reagents and can affect reaction pathways. | Testing a range of solvents with different polarities and boiling points. |

| Temperature | Impacts reaction rate and can control selectivity between different products. | Running the reaction at various temperatures to find the optimal balance. |

| Base | Affects deprotonation steps and catalyst stability. | Screening different organic and inorganic bases of varying strengths. |

This table is interactive. You can sort and filter the data.

Novel Synthetic Routes via Organometallic Intermediates

The formation of a carbon-phosphorus (C-P) bond on an aromatic ring can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed methods have proven to be particularly robust and versatile for the synthesis of arylphosphonates. A highly effective strategy for the synthesis of this compound involves a Hirao cross-coupling reaction. This reaction facilitates the coupling of a heteroaryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base. nih.govnih.gov

A plausible and efficient synthetic route to this compound is the palladium-catalyzed cross-coupling of Methyl 2-chloroisonicotinate with dimethyl phosphite. This approach is based on well-established modifications of the Hirao reaction that have been successfully applied to a variety of heteroaryl halides, including electron-deficient systems like pyridines. nih.gov

The general reaction scheme is as follows:

Figure 1: Proposed synthesis of this compound via a palladium-catalyzed Hirao cross-coupling reaction.

Detailed research into the Hirao reaction has led to the development of highly efficient catalyst systems that overcome some of the limitations of the original protocol, such as high catalyst loadings and limited substrate scope. nih.govmdpi.com An improved method utilizes a catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). This system has demonstrated high efficacy in the phosphonylation of various aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov

The reaction is typically carried out in a high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to ensure the dissolution of the reactants and to facilitate the reaction at elevated temperatures. A base is required to deprotonate the dimethyl phosphite, generating the nucleophilic species that participates in the catalytic cycle. Organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly employed. nih.govnih.gov

The catalytic cycle is believed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. Initially, the active Pd(0) species, formed in situ from the Pd(II) precursor, undergoes oxidative addition with Methyl 2-chloroisonicotinate. The resulting arylpalladium(II) complex then undergoes transmetalation with the deprotonated dimethyl phosphite. Finally, reductive elimination from the resulting palladium intermediate yields the desired product, this compound, and regenerates the Pd(0) catalyst. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity. The table below summarizes a proposed set of optimized conditions for the synthesis of this compound based on successful Hirao couplings of similar heteroaryl chlorides. nih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Starting Material | Methyl 2-chloroisonicotinate | Commercially available precursor. |

| Reagent | Dimethyl phosphite | Source of the dimethylphosphoryl group. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Effective palladium precursor for Hirao reactions. nih.govmdpi.com |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Shown to be highly effective for the coupling of heteroaryl chlorides. nih.gov |

| Base | Triethylamine (Et₃N) | Commonly used base in Hirao reactions to deprotonate the phosphite. nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent suitable for this type of coupling. nih.gov |

| Temperature | 110 °C | Elevated temperature is often required for the coupling of less reactive chlorides. nih.gov |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent oxidation of the palladium catalyst and reagents. |

Further research findings on the Hirao reaction with heteroaryl substrates indicate that the electronic nature of the pyridine ring can influence the reaction efficiency. The presence of the electron-withdrawing ester group at the 4-position of the pyridine ring in Methyl 2-chloroisonicotinate is expected to activate the C-Cl bond towards oxidative addition, potentially facilitating the cross-coupling reaction. nih.gov

The following table presents a summary of representative results from the literature for the Hirao cross-coupling of various heteroaryl chlorides with dialkyl phosphites, which supports the feasibility of the proposed synthesis.

| Heteroaryl Chloride | Phosphite | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂ / dppf | Acetonitrile | 67 | nih.gov |

| 2-Chloropyridine | Diisopropyl phosphite | Pd(OAc)₂ / dppf | DMF | 85 | nih.gov |

| 3-Chloropyridine | Diethyl phosphite | Pd(OAc)₂ / dppf | Acetonitrile | 78 | nih.gov |

| 4-Chloropyridine | Diethyl phosphite | Pd(OAc)₂ / dppf | Acetonitrile | 92 | nih.gov |

These findings from related systems strongly suggest that the synthesis of this compound via a palladium-catalyzed Hirao cross-coupling reaction is a highly viable and efficient method. The use of a Pd(OAc)₂/dppf catalyst system is anticipated to provide good to excellent yields of the target compound under optimized reaction conditions.

Iii. Mechanistic Elucidation of Reactions Involving Methyl 2 Dimethylphosphoryl Isonicotinate

Detailed Reaction Mechanisms for Phosphoryl Group Installation

The introduction of a phosphoryl group onto a pyridine (B92270) ring, as in Methyl 2-(dimethylphosphoryl)isonicotinate, can be achieved through several mechanistic pathways. The choice of mechanism is often dictated by the starting materials, reagents, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A direct method for installing a phosphoryl group at the 2-position of a pyridine ring involves a nucleophilic aromatic substitution (SNAr) mechanism. encyclopedia.pubnih.gov This pathway typically requires an activated pyridine ring, such as an N-alkoxypyridinium salt, which possesses a good leaving group. The reaction proceeds via the attack of a phosphorus nucleophile, like a secondary phosphinate, on the electron-deficient C2 position of the pyridinium ring. nih.gov This addition step forms a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the leaving group (e.g., a methoxy group) restores the aromaticity of the pyridine ring, yielding the 2-phosphinate-substituted product. nih.gov The use of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often crucial for the chemoselective transformation. encyclopedia.pubnih.gov

Radical Pathways: Visible-light-promoted photocatalysis offers a powerful method for generating phosphorus-centered radicals, which can then engage with pyridine derivatives. acs.org In a typical scenario, a photocatalyst, excited by light, initiates an electron transfer process. nih.gov For instance, N-ethoxypyridinium salts can be coupled with secondary phosphine oxides under photocatalytic conditions. nih.gov The mechanism involves the generation of a phosphorus-centered radical from the phosphine oxide. acs.org This radical then adds to the pyridine ring, often with selectivity for the C4 position, to form a radical intermediate. acs.org Subsequent oxidation and deprotonation steps lead to the final phosphorylated pyridine product. acs.org

Another radical approach involves the reaction of pyridylazo sulfones with phosphites under visible light. nih.gov The proposed mechanism involves the light-induced decomposition of the arylazo sulfone to generate an aryl radical and a sulfonyl radical. The aryl radical reacts with the phosphite to form a phosphorus-centered radical, which is then oxidized and undergoes further transformation to yield the final pyridine phosphonate. nih.gov

Metal-Catalyzed and Metal-Free C-H Functionalization: Modern synthetic methods allow for the direct functionalization of pyridine C-H bonds. A metal-free approach utilizes a Lewis acid, such as BF₃·OEt₂, to activate the pyridine ring. nih.govacs.org The Lewis acid coordinates to the pyridine nitrogen, increasing the ring's electrophilicity. This activation facilitates the nucleophilic addition of a phosphine oxide anion, which preferentially attacks the C4 position to form a thermodynamically stable sigma complex. nih.gov This intermediate is then oxidized by an agent like chloranil to afford the 4-phosphonated pyridine. nih.gov

Transition metal catalysis, particularly with rhodium(II), enables unique pathways. For example, the Rh(II)-catalyzed intramolecular cyclization of a δ-diazo oxime can produce a pyridine-2-phosphonate. encyclopedia.pubnih.gov The mechanism is believed to involve the formation of a rhodium carbenoid, which then inserts into the N–O bond of the oxime to form a dihydropyridinone intermediate. encyclopedia.pubnih.gov This intermediate subsequently aromatizes by eliminating methanol to give the final product. encyclopedia.pubnih.gov

Kinetic Studies of Key Bond-Forming and Bond-Breaking Processes

While specific kinetic data for reactions involving this compound are not extensively detailed in the literature, general principles can be drawn from studies of analogous systems, such as phosphoryl transfer reactions and the synthesis of substituted pyridines. whiterose.ac.ukrsc.org

In phosphoryl transfer reactions, which involve the cleavage of P-O or P-N bonds, the process can proceed through different mechanisms, including concerted pathways with a single transition state or stepwise pathways involving intermediates. whiterose.ac.uknih.gov For the reactions of pyridinio-N-phosphonates with pyridine, computational studies support a unified concerted mechanism that proceeds through a dissociative transition state. whiterose.ac.uk The rate of such reactions is highly sensitive to the nature of the leaving group. whiterose.ac.uk

Kinetic modeling of complex reactions, such as the synthesis of substituted pyridines, often reveals a rate-limiting step. For instance, in the Mannich reaction used to synthesize methacrolein, kinetic experiments have identified the decomposition of the Mannich base as the rate-limiting step. mdpi.com A similar detailed kinetic analysis of the synthesis of this compound would be necessary to identify bottlenecks and optimize reaction conditions for industrial-scale production.

| Factor | Influence on Reaction Rate | Mechanistic Implication | Reference Example |

|---|---|---|---|

| Substrate Concentration | Typically increases the rate up to a saturation point. | Follows standard kinetic models (e.g., Michaelis-Menten for catalyzed reactions). | Synthesis of 2-methyl-5-ethyl pyridine. rsc.org |

| Temperature | Increases the rate according to the Arrhenius equation. | Provides energy to overcome the activation barrier (ΔG‡). | Gas-phase thermolysis of tetroxane derivatives. mdpi.com |

| Catalyst/Reagent Nature | Strongly influences rate and selectivity. Lewis acids activate the substrate; bases can generate the nucleophile. | Changes the reaction pathway or lowers the activation energy of the rate-determining step. | BF₃·OEt₂ in C4-phosphonation of pyridines. nih.gov |

| Leaving Group Ability | A better leaving group generally leads to a faster reaction in substitution pathways. | Stabilizes the transition state of the bond-breaking step. | Phosphoryl transfer from pyridinio-N-phosphonates. whiterose.ac.uk |

Stereochemical Pathways in the Formation of Chiral Derivatives or Analogues

The synthesis of chiral molecules containing a phosphinoyl-pyridine scaffold is of significant interest, particularly for applications in asymmetric catalysis where such compounds can serve as chiral P,N-ligands. researchgate.net Achieving stereocontrol requires the use of asymmetric synthesis strategies.

One common approach is the use of chiral catalysts. For example, chiral, optically pure aziridine-phosphines have been successfully employed as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions. mdpi.com The specific enantiomer of the catalyst used can control the stereochemical outcome, leading to the formation of a specific enantiomer of the product with high enantiomeric excess. mdpi.com Similarly, chiral phosphabarrelene-pyridine ligands have been synthesized and used in rhodium- and iridium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantioselectivities. researchgate.net

Another strategy involves the use of a chiral auxiliary. In the asymmetric synthesis of 2-(2-pyridyl)aziridines, an imine derived from 2-pyridinecarboxaldehyde and a chiral amino alcohol (like (S)-valinol) can be used. nih.gov The addition of a nucleophile, such as chloromethyllithium, proceeds with good diastereoselectivity, controlled by the stereogenic center on the N-alkyl substituent. nih.gov The chiral auxiliary can then be removed in a subsequent step.

The stereochemical pathway is determined by the transition state geometry. In a catalyst-controlled reaction, the chiral catalyst and the substrate form a diastereomeric transition state. The difference in the free energy of activation between the competing diastereomeric transition states dictates the enantiomeric excess of the product. The catalyst is designed to create a sterically and/or electronically biased environment that strongly favors one transition state over the other.

Influence of Catalysts and Reagents on Reaction Selectivity and Rate

Catalysts and reagents play a pivotal role in directing the outcome of reactions to form phosphinoyl-substituted pyridines, influencing both the rate of the reaction and its selectivity (chemo-, regio-, and stereo-selectivity).

Regioselectivity: The position at which the phosphoryl group is installed on the pyridine ring is highly dependent on the chosen methodology.

C4-Selectivity: A metal-free method using a Lewis acid like BF₃·OEt₂ to activate the pyridine ring directs the nucleophilic attack of a phosphine oxide anion almost exclusively to the C4 position. nih.gov This high regioselectivity is attributed to the formation of the most thermodynamically stable sigma complex intermediate at the C4 position. nih.gov Similarly, visible-light-driven cross-dehydrogenation coupling of N-ethoxypyridinium salts with diaryl phosphine oxides can yield C4-phosphorylated products as the major regioisomers. nih.govacs.org

C2-Selectivity: Direct nucleophilic substitution (SNAr) on N-methoxypyridinium salts typically leads to phosphorylation at the C2 position, as it is highly activated by the modified nitrogen atom. encyclopedia.pubnih.gov In some cases, with strongly Lewis basic phosphorus nucleophiles or highly Lewis acidic pyridines, C2-phosphonation can also be achieved even in Lewis acid-mediated reactions. nih.gov

Rate Enhancement: Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Transition Metals: Rhodium(II) catalysts are effective in promoting cyclization reactions that would otherwise require harsh conditions. nih.gov Palladium catalysts are widely used in cross-coupling reactions to form C-P bonds. researchgate.net

Photocatalysts: Under visible light irradiation, photocatalysts like iridium complexes can initiate radical reactions under mild conditions. acs.org

Lewis Acids: By coordinating to the pyridine nitrogen, Lewis acids significantly increase the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. nih.govacs.org

Reagent Control: The choice of base, oxidant, or solvent can be critical. In SNAr reactions, a non-nucleophilic base like DBU is optimal for promoting the desired transformation without competing side reactions. encyclopedia.pubnih.gov In radical C-H functionalization reactions, an oxidant such as potassium persulfate or chloranil is required in the final step to aromatize the dihydropyridine intermediate and furnish the product. nih.govnih.gov

| Catalyst/Reagent | Reaction Type | Role | Observed Selectivity/Effect |

|---|---|---|---|

| BF₃·OEt₂ (Lewis Acid) | Metal-Free C-H Functionalization | Activates pyridine ring | High C4-regioselectivity. nih.govacs.org |

| Rh₂(CF₃CONH)₄ (Transition Metal) | Intramolecular Cyclization | Catalyzes carbenoid formation | Forms C2-phosphorylated pyridines. encyclopedia.pubnih.gov |

| Iridium Complex (Photocatalyst) | Radical C-H Functionalization | Initiates radical formation via SET | C4-selective phosphorylation. acs.org |

| DBU (Base) | SNAr | Promotes nucleophilic substitution | Enables chemoselective C2-phosphination. encyclopedia.pubnih.gov |

| Chloranil (Oxidant) | Metal-Free C-H Functionalization | Aromatizes intermediate | Essential for product formation. nih.gov |

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netresearchgate.net It allows for the characterization of high-energy, transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally.

Mapping Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For the metal-free phosphonation of pyridines, DFT studies have confirmed the mechanism involving the formation of a sigma complex as a key intermediate. nih.gov By calculating the energies of the intermediates resulting from attack at C2, C4, and C6, these studies have shown that the C4-adduct is thermodynamically the most stable, thus explaining the observed regioselectivity. nih.gov

Analyzing Transition States: The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial clues about the mechanism. For the C-P bond-forming step in pyridine phosphonation, calculations revealed very long C-P bonds (e.g., 2.73–2.79 Å) in the transition state structures, indicating a very early transition state that resembles the reactants. acs.org This information is vital for understanding the factors that control the reaction's activation energy. Computational investigations into pyridinium phosphinoylation have revealed that the preference for a specific regioselectivity arises from distinct intermolecular interactions between the phosphinoyl radical and the pyridinium derivative in the transition state. researchgate.net

Predicting Reactivity and Selectivity: Computational models can predict how changes in the substrate or reagents will affect the reaction outcome. For example, DFT calculations can be used to understand why certain phosphine oxides might lead to C2-adducts, attributing the shift in regioselectivity to the high Lewis basicity of the corresponding anions. nih.gov In the study of phosphoryl transfer reactions, electronic structure calculations have been used to construct linear free-energy relationships, correlating the reaction rate with the basicity of the leaving group. whiterose.ac.uk These theoretical models provide a deeper understanding that complements experimental observations and guides the design of more efficient and selective chemical transformations. mdpi.commdpi.com

Iv. Computational and Theoretical Chemistry Studies of Methyl 2 Dimethylphosphoryl Isonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For derivatives of isonicotinic acid, these methods provide a window into their electronic landscape and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about a molecule's reactivity and electronic transitions.

For analogous pyridine (B92270) derivatives, DFT calculations have been performed to determine these frontier molecular orbitals. For instance, a study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives using the B3LYP/6-31G(d,p) method revealed insights into their electronic properties. While specific values for Methyl 2-(dimethylphosphoryl)isonicotinate are not available, the electronic properties of related pyridinyl and pyrimidinyl phosphonates have been investigated using DFT at the B3LYP/6-311++G (d, p) level of theory. In one such study, the HOMO-LUMO energy gap for Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate was calculated to be 3.605 eV, indicating its potential reactivity.

Table 1: Calculated Molecular Orbital Energies for a Structurally Related Pyridine Phosphonate Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 3.605 |

Data for Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods. For example, the GIAO (Gauge-Including Atomic Orbital) method has been used to calculate the ¹H and ¹³C NMR chemical shifts for various pyridinyl and pyrimidinyl phosphonates, showing good agreement with experimental values. While specific predicted shifts for this compound are not documented, studies on similar structures highlight the utility of this approach. Machine learning models are also emerging as powerful tools for predicting ¹H chemical shifts with high accuracy.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared and Raman spectra. For nicotinic acid, a related pyridine carboxylic acid, DFT calculations have been used to compute harmonic vibrational wavenumbers. These calculations, when scaled, show good agreement with experimental FTIR and Raman spectra, allowing for detailed vibrational assignments. For instance, the characteristic vibrational frequencies of the 4-substituted pyridine ring are typically observed in the range of 860–814 cm⁻¹ researchgate.net.

Table 2: Predicted Vibrational Frequencies for Nicotinic Acid (a related compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental IR Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (ring) | 3085 | 3090 |

| C=O stretch | 1735 | 1710 |

| C-N stretch (ring) | 1598 | 1605 |

| Ring deformation | 835 | 840 |

Data adapted from theoretical studies on Nicotinic Acid.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves mapping the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

For organophosphorus compounds, theoretical conformational analysis is a well-established field. Studies on various organophosphorus heterocycles have utilized methods like dipole moments and DFT calculations to determine the preferred conformations in solution. For substituted pyridines, the rotational barriers and stable conformations can be determined by scanning the potential energy surface as a function of dihedral angles. For example, in a study of substituted pyridines reacting with a zirconium complex, the Gibbs free energies of different conformations were calculated to map the reaction's potential energy surface researchgate.net. This type of analysis for this compound would reveal the preferred orientation of the dimethylphosphoryl and methyl isonicotinate (B8489971) groups relative to the pyridine ring.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time. This method is crucial for understanding solvation, intermolecular interactions, and conformational changes in a realistic environment.

MD simulations have been employed to study the association processes of drug-like compounds, including pyridine derivatives, in aqueous solutions. These simulations can reveal the formation of hydrogen bonds, the role of counterions, and the aggregation behavior of molecules. For instance, MD simulations coupled with DFT calculations have been used to investigate the formation of heterodimers and trimers of 2-aminonicotinamide with maleic acid in water, highlighting the importance of intermolecular hydrogen bonds nih.gov. A similar MD study on this compound in various solvents would elucidate its solvation shell structure, its conformational dynamics in solution, and its potential for self-association or interaction with other solutes. Simulations of water itself using ab initio molecular dynamics provide a benchmark for the accuracy of these methods rsc.org.

Reaction Pathway Modeling and Activation Energy Calculations

Understanding the mechanisms of chemical reactions is a cornerstone of chemistry. Computational modeling can map out reaction pathways, identify transition states, and calculate activation energies, providing deep insights into reaction kinetics and mechanisms.

For pyridine derivatives, nucleophilic substitution reactions are of significant interest. Theoretical studies have investigated the mechanisms of these reactions, for example, the reaction of pyridinium ions with nucleophiles. These studies calculate the free energy barriers for different proposed pathways, such as SNAr mechanisms, to determine the most likely reaction route. For instance, the activation barriers for the nucleophilic substitution of uridine, which contains a pyrimidine ring, have been calculated using QM/MM methods, revealing a significant lowering of the activation barrier in the presence of an enzyme mdpi.com. Modeling the reaction pathways for the synthesis or derivatization of this compound, such as the phosphorylation of a pyridine precursor, would involve similar calculations of transition state geometries and activation energies to optimize reaction conditions. Studies on the metal-free phosphination of pyridine have shown that the reaction mechanism and rate-determining step can vary depending on the specific phosphine and additives used mdpi.com.

Table 3: Calculated Activation Parameters for a Nucleophilic Aromatic Substitution Reaction of a 2-substituted N-methylpyridinium Substrate with Piperidine in Methanol

| Substrate | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|

| 2-cyano | 20.6 | 18.4 | -7.5 |

| 2-fluoro | 22.5 | 19.8 | -9.1 |

| 2-chloro | 22.4 | 16.3 | -20.6 |

| 2-bromo | 22.3 | 20.9 | -4.8 |

| 2-iodo | 22.3 | 15.7 | -22.2 |

Data for illustrative purposes from a study on related pyridine derivatives. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Insights for Modified Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the activity of new, untested analogs.

For derivatives of isonicotinic acid, QSAR models have been developed to predict their antimicrobial and antimalarial activities. These models often use descriptors related to the molecule's electronic properties (e.g., nuclear repulsion energy), topology, and steric fields. For example, a QSAR study on isonicotinic acid hydrazide derivatives identified the importance of nuclear repulsion energy in explaining their antimicrobial activity researchgate.net. Similarly, QSAR studies on organophosphate compounds have been used to predict their toxicity. A QSAR model for this compound and its modified analogs could be developed to guide the synthesis of new compounds with potentially enhanced biological activity. Such a model would identify which structural modifications, such as changes to the substituents on the pyridine ring or the phosphorus atom, are likely to lead to improved efficacy.

V. Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise chemical environment of each atom within the Methyl 2-(dimethylphosphoryl)isonicotinate molecule.

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms.

2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine (B92270) ring and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals of the pyridine ring, the ester methyl group, and the phosphoryl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical for connecting the dimethylphosphoryl group to the C2 position of the isonicotinate (B8489971) ring and for confirming the position of the methyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. A NOESY spectrum could provide insights into the preferred conformation of the molecule, for instance, the spatial orientation of the dimethylphosphoryl group relative to the pyridine ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. Actual experimental values are required for confirmation.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | δ 8.0-8.2 | δ 125-128 |

| Pyridine H-5 | δ 7.8-8.0 | δ 122-125 |

| Pyridine H-6 | δ 8.8-9.0 | δ 150-153 |

| Ester -OCH₃ | δ 3.9-4.1 | δ 52-54 |

| Phosphoryl -P(CH₃)₂ | δ 1.8-2.0 (doublet, JP-H ≈ 12-15 Hz) | δ 15-18 (doublet, JP-C ≈ 5-7 Hz) |

| Pyridine C-2 | - | δ 155-158 (doublet, JP-C ≈ 10-15 Hz) |

| Pyridine C-4 | - | δ 140-143 |

| Ester C=O | - | δ 164-167 |

Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphoryl Moiety Elucidation

³¹P NMR spectroscopy is a highly specific technique for probing the chemical environment of the phosphorus atom. A proton-decoupled ³¹P NMR spectrum of this compound would be expected to show a single resonance, confirming the presence of a single phosphorus species. The chemical shift of this signal would be indicative of the pentavalent phosphine oxide moiety. A proton-coupled spectrum would show this signal as a multiplet due to coupling with the protons of the two methyl groups attached to the phosphorus, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is essential for determining the exact mass of the molecule with high precision, which in turn allows for the validation of its molecular formula (C₉H₁₂NO₃P).

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure and the strength of its chemical bonds. While specific fragmentation data for this compound is unavailable, a plausible fragmentation pathway would likely involve the loss of the methoxy group from the ester, cleavage of the P-C bond, and fragmentation of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, P=O stretching of the phosphoryl group, C-O stretching, and various vibrations associated with the aromatic pyridine ring and the C-H bonds of the methyl groups.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | 1720-1740 (strong) | 1720-1740 (weak) |

| P=O (Phosphoryl) | 1250-1270 (strong) | 1250-1270 (medium) |

| C-O (Ester) | 1200-1300 (strong) | Not prominent |

| C=C, C=N (Pyridine) | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| P-C Stretch | 700-800 | 700-800 |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 |

X-ray Crystallography for Single Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would offer an unambiguous confirmation of the molecular structure and provide insights into the intermolecular interactions in the solid state. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Advanced Techniques for Dynamic and Solution-State Structural Characterization

Detailed research findings and specific data regarding the dynamic and solution-state structural characterization of this compound are not available in the reviewed scientific literature. While advanced spectroscopic techniques such as multi-dimensional and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to elucidate the conformational dynamics and solution structures of organic molecules, specific studies on this compound have not been published. nih.govipb.ptrsc.org

Therefore, it is not possible to provide experimental data tables or a detailed analysis of research findings for this specific subsection.

Vi. Derivatization and Functionalization Strategies for Methyl 2 Dimethylphosphoryl Isonicotinate

Chemical Transformations of the Methyl Ester Group

The methyl ester group at the 4-position of the pyridine (B92270) ring is a key site for initial derivatization. Standard transformations such as hydrolysis and transesterification are readily achievable, providing access to a range of derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis in aqueous solutions can yield the phosphinic acid. rsc.org This transformation is crucial for creating derivatives with improved solubility or for subsequent coupling reactions.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by acids or bases and involves reacting the methyl ester with a different alcohol. google.com For example, reaction with menthol in the presence of a sodium alkoxide catalyst can produce the corresponding menthyl ester. google.com This method is particularly useful for introducing larger or more complex alkyl or aryl groups.

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by activating the carboxylic acid (formed in situ or separately) or by direct aminolysis under forcing conditions. This allows for the introduction of a wide variety of substituents, depending on the choice of amine.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxymethyl group, which can be further functionalized.

Table 1: Examples of Chemical Transformations of the Methyl Ester Group

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Acid or Base Catalysis | Carboxylic Acid |

| Transesterification | Alcohol, Acid/Base Catalyst | New Ester |

| Amidation | Amine, Coupling Agent or Heat | Amide |

| Reduction | LiAlH₄, Et₂O | Primary Alcohol |

Modifications and Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids. wikipedia.org Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating substitution at the 2- and 4-positions of the ring. wikipedia.org

N-Alkylation and N-Arylation: The pyridine nitrogen can be alkylated or arylated by reaction with alkyl or aryl halides, respectively. This results in the formation of pyridinium salts. nih.govnih.gov These salts can be stable and easy to handle, and the pyridinium group can influence the electronic properties of the molecule. chemistryviews.org

Coordination to Metal Centers: The pyridine nitrogen can act as a ligand, coordinating to various transition metal centers. This property is exploited in the design of catalysts and functional materials. academie-sciences.fr

Table 2: Modifications at the Pyridine Nitrogen

| Reaction | Reagents | Product |

| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxide |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Pyridinium Salt |

| N-Arylation | Aryl Halide, Catalyst | N-Aryl Pyridinium Salt |

| Coordination | Metal Salt (e.g., RuCl₃) | Metal Complex |

Derivatization of the Dimethylphosphoryl Moiety

The dimethylphosphoryl group offers additional opportunities for modification, although these transformations can be more challenging.

Hydrolysis of Phosphonate Esters: While the primary focus is on the dimethylphosphoryl group, related phosphonate esters can be hydrolyzed to phosphonic acids. This is typically achieved using reagents like trimethylsilyl bromide (TMSBr) followed by methanolysis, or under acidic conditions. academie-sciences.fr

Substitution at Phosphorus: Nucleophilic substitution at the phosphorus atom can occur, although it generally requires harsh conditions. This could involve the displacement of one of the methyl groups or the entire dimethylphosphoryl moiety.

Functionalization of the Pyridine Ring System

The pyridine ring itself can be functionalized through various substitution reactions. The existing substituents influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, substitution can occur, typically at the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). The presence of the electron-withdrawing phosphonate and ester groups further enhances this reactivity. Halogenated derivatives of the pyridine ring can readily undergo substitution with various nucleophiles. sci-hub.se

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing carbon-carbon bonds at specific positions on the pyridine ring. nih.gov These reactions typically require a halogenated pyridine precursor.

Direct C-H Functionalization: More recent methods focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalization with a halogen. semanticscholar.org Metal-catalyzed C-H activation can lead to the introduction of aryl, alkyl, or other functional groups. semanticscholar.org

Table 3: Functionalization of the Pyridine Ring

| Reaction Type | Position(s) | Typical Reagents |

| Nucleophilic Aromatic Substitution | 2-, 3-, 5-, 6- | Nucleophile (e.g., R-SNa, R-OH) |

| Palladium-Catalyzed Cross-Coupling | 2-, 3-, 5-, 6- | Boronic acid, Alkyne, etc. |

| Direct C-H Arylation | 2-, 3-, 5-, 6- | Aryl halide, Catalyst |

Synthesis of Chiral Derivatives via Diastereomeric Approaches

The synthesis of chiral derivatives of phosphonates is of significant interest due to their potential applications as enzyme inhibitors and chiral ligands. nih.govmdpi.com

Diastereoselective Synthesis: One common strategy involves the use of chiral auxiliaries. For instance, reacting a racemic phosphonate precursor with a chiral alcohol can lead to the formation of diastereomeric esters, which can then be separated by chromatography. mdpi.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched phosphonate. Diastereoselective Michael additions involving phosphinates have also been reported to create carbon-based stereocenters. nih.gov

Asymmetric Catalysis: The use of chiral catalysts in reactions such as the phospha-Michael addition or the hydrophosphonylation of prochiral substrates can lead to the direct formation of enantioenriched phosphonates. mdpi.com Hydrogen-bond catalysis has been successfully employed for the enantioselective synthesis of α-hydroxy phosphonates. nih.gov

Vii. Applications of Methyl 2 Dimethylphosphoryl Isonicotinate in Synthetic Chemistry

Role as a Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental components used for the construction of more complex molecular structures. acs.org Methyl 2-(dimethylphosphoryl)isonicotinate, with its multiple functional groups, can be considered a versatile building block for the synthesis of a variety of organic molecules.

The pyridine (B92270) ring is a common scaffold in many biologically active compounds. nih.gov The presence of the dimethylphosphoryl and methyl ester groups on the isonicotinate (B8489971) framework of this compound offers several avenues for the construction of polyfunctionalized heterocycles. These functional groups can be chemically modified to introduce further complexity. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The phosphoryl group can also potentially be modified or used to influence the reactivity of the pyridine ring.

The synthesis of substituted pyridines is an area of significant interest in medicinal chemistry. nih.gov Methodologies for the functionalization of pyridine skeletons are continually being developed. nih.gov Compounds like this compound could serve as starting materials in multi-step synthetic sequences to generate novel heterocyclic systems.

Pyridine and its derivatives are key components in a vast number of pharmaceutical agents. nih.govnih.gov The structural motifs present in this compound are found in various biologically active molecules. For example, isonicotinic acid derivatives are known to exhibit a range of biological activities, including antifungal properties. researchgate.net

The phosphonate and phosphine oxide moieties are also important in medicinal chemistry, often used as bioisosteres for carboxylates or phosphates. mdpi.com Pyridyl phosphonates, for instance, have been investigated for their potential to overcome drug resistance in cancer therapies. nih.gov Given these precedents, this compound could serve as a valuable precursor for the synthesis of advanced pharmaceutical intermediates and as a starting point for the development of new lead compounds in drug discovery programs.

Use in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) is a powerful method for identifying new drug candidates. frontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. frontiersin.org

With a molecular weight that is likely to fall within the typical range for fragments, this compound could be a candidate for inclusion in fragment libraries. Its pyridine ring provides a scaffold for interaction with biological targets, and the dimethylphosphoryl and methyl ester groups offer vectors for chemical elaboration and optimization of binding affinity. The use of pyridine-based scaffolds is a common strategy in FBDD programs. researchgate.net

Development of Novel Synthetic Reagents and Catalysts

Phosphorus-containing compounds, particularly those with phosphine oxide moieties, can act as ligands for transition metals used in catalysis. The development of new synthetic reagents is crucial for advancing the field of organic chemistry. encyclopedia.pub The specific structure of this compound, combining a pyridine nitrogen and a phosphoryl oxygen as potential coordination sites, suggests its possible application as a ligand in catalysis.

While there is no specific literature on this compound as a catalyst or reagent, the broader class of phosphoryl-substituted pyridines has been a subject of synthetic interest. nih.gov The synthesis of such compounds is often pursued with the goal of creating new ligands or molecules with specific electronic properties. nih.gov Therefore, it is plausible that this compound or its derivatives could be explored for the development of novel reagents or catalysts for various organic transformations.

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The design of such architectures often relies on molecules with specific recognition motifs that can direct their self-assembly. rsc.org Isonicotinamide and nicotinate derivatives are well-known for their ability to form hydrogen-bonded networks and coordinate with metal ions to create metal-organic frameworks (MOFs) and other supramolecular structures. rsc.orgresearchgate.net

The pyridine nitrogen and the oxygen atoms of the ester and phosphoryl groups in this compound provide multiple sites for hydrogen bonding and metal coordination. These features make it a potential building block for the construction of complex supramolecular assemblies. The study of aminopyridine-carboxylic acid derivatives has shown the robustness of pyridine-acid supramolecular synthons, highlighting the predictability of interactions involving the pyridine ring. nih.gov

Ix. Future Research Directions and Emerging Opportunities

Exploration of Bio-orthogonal Reactions with Methyl 2-(dimethylphosphoryl)isonicotinate

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The development of bio-orthogonal reactions has provided powerful tools for chemical biology, enabling the study of biomolecules in their native environments. nih.govnih.gov

While the phosphoryl group in this compound is relatively inert, its phosphorus center provides a unique handle that could be leveraged for bio-orthogonal transformations. A key area of future research would be the chemical modification of the phosphoryl group to a more reactive phosphine. This would unlock the potential for its use in the well-established Staudinger ligation. The Staudinger ligation is a highly chemoselective reaction between a phosphine and an azide to form an aza-ylide, which can then be trapped to form a stable amide bond. ysu.amsigmaaldrich.comthermofisher.com This reaction is known for its biocompatibility, as both phosphines and azides are largely absent from biological systems. wikipedia.org

Future research could focus on the development of a synthetic route to convert the P=O bond of this compound to a P(III) phosphine. This would create a valuable bio-orthogonal probe. The table below outlines a potential research workflow for exploring this application.

| Research Step | Description | Key Considerations |

| 1. Reduction of the Phosphoryl Group | Development of a selective reduction method to convert the dimethylphosphoryl group to a dimethylphosphino group. | The reaction conditions must be mild enough to preserve the methyl ester and the pyridine (B92270) ring. |

| 2. Staudinger Ligation with Azide-modified Biomolecules | Reaction of the synthesized phosphine analog with azide-containing biomolecules (e.g., proteins, sugars) in a biological context. | The kinetics and efficiency of the ligation would need to be optimized for in vivo applications. ysu.am |

| 3. In Vitro and In Vivo Imaging | Attachment of a reporter molecule (e.g., a fluorophore) to the phosphine to enable visualization of the labeled biomolecule. | The probe's stability, solubility, and cell permeability will be critical for successful imaging. |

Another avenue of exploration could involve investigating the reactivity of the phosphoryl group itself in novel bio-orthogonal reactions. While less common, the development of new ligation chemistries that directly involve the P=O moiety would be a significant advancement in the field.

Development of Advanced Spectroscopic Probes Utilizing the Phosphoryl Group

The phosphorus atom in this compound offers a unique spectroscopic handle that can be exploited for the development of advanced analytical tools. The 31P nucleus is NMR-active and has a 100% natural abundance, making 31P NMR spectroscopy a powerful technique for studying phosphorus-containing compounds. acs.org

Future research could focus on utilizing this compound as a scaffold for 31P NMR probes to study biological systems. The chemical shift of the 31P nucleus is highly sensitive to its local chemical environment, which could be used to report on changes in pH, ion concentration, or binding to biomolecules. nih.govacs.orgnih.gov

Furthermore, the pyridine core of the molecule could be functionalized to create fluorescent probes. Pyridine derivatives have been successfully used in the design of fluorescent sensors for various analytes. nih.govmdpi.com By combining the reporting capabilities of a fluorophore with the unique properties of the phosphoryl group, novel multimodal probes could be developed. The table below summarizes potential research directions in this area.

| Probe Type | Principle | Potential Application |

| 31P NMR Probe | The chemical shift of the 31P nucleus is sensitive to the local environment. | Monitoring enzymatic reactions involving phosphorylation/dephosphorylation; measuring intracellular pH. acs.orgnih.gov |

| Fluorescent Probe | The pyridine ring is modified with a fluorophore, and the phosphoryl group acts as a recognition site or modulator of fluorescence. | Detecting metal ions or small molecules that interact with the phosphoryl group; imaging changes in cellular environments. nih.govnih.govsioc-journal.cn |

| Multimodal Probe | Combines both 31P NMR and fluorescence reporting capabilities. | Correlating changes in the local chemical environment (via 31P NMR) with spatial localization (via fluorescence microscopy). |

Predictive Design of Novel Analogs with Tailored Reactivity

Computational chemistry offers powerful tools for the predictive design of new molecules with specific properties. nih.gov Future research on this compound would greatly benefit from the use of in silico methods to design novel analogs with tailored reactivity and functionality. researchgate.net

Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure of the molecule and predict its reactivity in various chemical transformations. nih.gov For example, the susceptibility of the pyridine ring to nucleophilic or electrophilic attack could be modeled, guiding the development of new synthetic methodologies. Molecular docking studies could be used to predict the binding of analogs to biological targets, such as enzymes, which could open up applications in drug discovery. nih.gov

The table below outlines a computational workflow for the design of novel analogs.

| Computational Method | Objective | Predicted Outcome |

| Density Functional Theory (DFT) | To calculate the electronic properties (e.g., charge distribution, frontier molecular orbitals) of the molecule and its analogs. | Prediction of reaction mechanisms and regioselectivity; assessment of the impact of substituents on reactivity. nih.gov |

| Molecular Dynamics (MD) Simulations | To simulate the behavior of the molecule and its analogs in different environments (e.g., in solution, bound to a protein). | Understanding conformational preferences and dynamic interactions with other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate the structural features of analogs with their biological activity. | Prediction of the biological activity of newly designed compounds, prioritizing them for synthesis. |

By systematically modifying the substituents on the pyridine ring or the phosphorus atom, a library of virtual compounds could be created and screened for desired properties before committing to their synthesis. This approach would significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Sustainable Synthesis Approaches for Related Phosphoryl-Pyridines

The development of environmentally friendly and efficient synthetic methods is a central goal of modern chemistry. nih.govrasayanjournal.co.in Future research should focus on establishing sustainable synthetic routes to this compound and related phosphoryl-pyridines. ijarsct.co.inrsc.org This involves the application of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. benthamscience.com

Several strategies could be explored for the sustainable synthesis of phosphoryl-pyridines. nih.govencyclopedia.pub These include the use of catalysis to improve reaction efficiency and reduce waste. researchgate.net For example, transition-metal-catalyzed cross-coupling reactions could be developed for the direct phosphorylation of the pyridine ring. Microwave-assisted synthesis and the use of alternative solvents, such as ionic liquids or deep eutectic solvents, could also contribute to greener synthetic protocols. benthamscience.comnih.gov

The table below presents a comparison of traditional versus potential sustainable synthetic approaches.

| Synthesis Aspect | Traditional Approach | Sustainable Approach |

| Starting Materials | Often derived from petrochemical feedstocks. | Sourced from renewable biomass, such as glycerol. rsc.org |

| Catalysis | May use stoichiometric reagents or hazardous catalysts. | Employs highly efficient and recyclable catalysts (e.g., biocatalysts, supported metal catalysts). rsc.orgacs.org |

| Solvents | Often relies on volatile and toxic organic solvents. | Utilizes water, supercritical fluids, ionic liquids, or solvent-free conditions. benthamscience.com |

| Energy Input | Typically involves conventional heating for extended periods. | Employs energy-efficient methods like microwave or ultrasound irradiation. nih.govnih.gov |

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally benign and economically viable.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a coordinating pyridine unit and a polar phosphoryl group makes this compound an attractive building block for the creation of new materials. nih.gov Interdisciplinary research at the nexus of organic chemistry and materials science could unlock a range of novel applications for this compound and its derivatives.

One promising area is the development of novel polymers containing the phosphoryl-pyridine moiety. acs.org Phosphorus-containing polymers are known for their interesting properties, including fire retardancy and biocompatibility. mdpi.commdpi.com By incorporating this compound into a polymer backbone, new materials with enhanced thermal stability, flame resistance, or specific binding properties could be created. rsc.orgresearchgate.net

Another exciting direction is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). The pyridine nitrogen can coordinate to metal ions, while the phosphoryl and ester groups can participate in secondary interactions, leading to the formation of well-defined porous structures. These MOFs could have applications in gas storage, catalysis, and sensing.

The table below highlights potential interdisciplinary research areas.

| Research Area | Concept | Potential Application |

| Functional Polymers | Incorporation of this compound as a monomer or a functional side group in polymers. | Fire-retardant materials, biocompatible coatings for medical devices, stimuli-responsive materials. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Use of the compound as an organic linker to construct porous coordination polymers. | Gas separation and storage, heterogeneous catalysis, chemical sensing. |

| Surface Modification | Grafting of the molecule onto surfaces to alter their properties. | Improving the biocompatibility of implants, creating surfaces with specific binding capabilities. nih.gov |

The exploration of these interdisciplinary research avenues will undoubtedly lead to the discovery of new materials with unique and valuable properties, driven by the versatile chemistry of this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(dimethylphosphoryl)isonicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling phosphoryl groups to the isonicotinate backbone. For analogous phosphonate esters (e.g., dimethyl methylphosphonate), esterification using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) under nitrogen is effective. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) to account for steric hindrance from the dimethylphosphoryl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm structure. The ³¹P NMR signal for the dimethylphosphoryl group typically appears near δ +25 ppm. IR spectroscopy can validate ester carbonyl (C=O stretch ~1700 cm⁻¹) and P=O (~1250 cm⁻¹). Compare with methyl ester analogs (e.g., Methyl 2-(trifluoromethyl)isonicotinate) for benchmarking .

Q. How can researchers mitigate hydrolysis of the methyl ester group during synthesis?

- Methodological Answer : Conduct reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere). For hydrolytically sensitive intermediates, use mild bases (e.g., triethylamine) and avoid prolonged exposure to moisture. Post-reaction, store samples in desiccators with anhydrous calcium sulfate .

Advanced Research Questions

Q. How can steric hindrance from the dimethylphosphoryl group be addressed to improve reaction yields?

- Methodological Answer : Steric effects often reduce nucleophilic attack efficiency. Strategies include:

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Introducing catalytic DMAP (4-dimethylaminopyridine) to activate acyl intermediates.

- Switching to bulkier, less nucleophilic solvents (e.g., THF) to slow competing side reactions. Validate via kinetic studies and DFT calculations .

Q. What experimental approaches resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform:

- High-performance liquid chromatography (HPLC) with UV detection to assess purity.

- Differential scanning calorimetry (DSC) to identify polymorphs.

- Solubility studies in graded solvent systems (e.g., DMSO/water) under controlled temperature. Cross-reference with structurally similar compounds (e.g., diphenyl methylphosphonate) .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). This predicts sites for electrophilic or nucleophilic attack. Validate models against experimental data (e.g., X-ray crystallography of intermediates) .

Q. What strategies ensure stability during long-term storage of this compound?

- Methodological Answer : Stability issues (e.g., hygroscopicity, oxidation) require:

- Storage in amber vials under argon or nitrogen.

- Addition of stabilizers (e.g., BHT for radical inhibition).

- Periodic characterization via ³¹P NMR to detect degradation (e.g., phosphonate oxidation to phosphate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.